molecular formula C7H4O3S B13894536 4H-Thieno[2,3-c]pyran-5,7-dione

4H-Thieno[2,3-c]pyran-5,7-dione

Cat. No.: B13894536
M. Wt: 168.17 g/mol
InChI Key: XCJXKLAHBPQLRB-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-c]pyran-5,7-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[2,3-c]pyran-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . This reaction proceeds under mild conditions and is tolerant to various functional groups, making it a versatile approach for synthesizing this compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and scalable catalytic systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[2,3-c]pyran-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4H-Thieno[2,3-c]pyran-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4H-Thieno[2,3-c]pyran-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thieno[2,3-c]pyran-5,7-dione is unique due to its specific ring fusion and electronic properties, which make it suitable for applications in organic electronics and as a precursor for bioactive molecules. Its versatility in undergoing various chemical reactions also adds to its uniqueness.

Properties

Molecular Formula

C7H4O3S

Molecular Weight

168.17 g/mol

IUPAC Name

4H-thieno[2,3-c]pyran-5,7-dione

InChI

InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2

InChI Key

XCJXKLAHBPQLRB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)OC1=O)SC=C2

Origin of Product

United States

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